

Quantification of Hyoscyamine in Human Plasma using (-)-Hyoscyamine-d3 by LC-MS/MS

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Compound of Interest

Compound Name: (-)-Hycosamine-d3

Cat. No.: B10795736

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Application Note & Protocol

This document provides a detailed methodology for the quantitative analysis of hyoscyamine in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs (-)-Hyoscyamine-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical research.

Introduction

Hyoscyamine, a tropane alkaloid, is the levo-isomer of atropine and acts as a non-selective muscarinic receptor antagonist. It is utilized in the treatment of various conditions, including gastrointestinal disorders and to reduce secretions pre-operatively. Accurate quantification of hyoscyamine in human plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This application note describes a robust and sensitive LC-MS/MS method for this purpose.

Experimental Materials and Reagents

- Hyoscyamine ($\geq 98\%$ purity)
- (-)-Hyoscyamine-d3 ($\geq 98\%$ purity, isotopic purity $\geq 99\%$)

- Human plasma (K2-EDTA)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Methyl tert-butyl ether (MTBE) (HPLC grade)
- Ammonium formate (LC-MS grade)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Stock and Working Solutions

- Hyoscyamine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of hyoscyamine in 10 mL of methanol.
- (-)-Hyoscyamine-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of (-)-Hyoscyamine-d3 in 1 mL of methanol.
- Working Solutions: Prepare serial dilutions of the hyoscyamine stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of (-)-Hyoscyamine-d3 at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation Protocol

A liquid-liquid extraction (LLE) method is employed for the extraction of hyoscyamine and the internal standard from human plasma.

Protocol:

- Thaw plasma samples and vortex to ensure homogeneity.
- Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 10 µL of the (-)-Hyoscyamine-d3 working solution (e.g., 100 ng/mL) to all tubes except for the blank.
- Vortex briefly.
- Add 50 µL of 0.1 M sodium hydroxide to basify the sample.
- Add 600 µL of methyl tert-butyl ether (MTBE).
- Vortex for 5 minutes.
- Centrifuge at 10,000 x g for 5 minutes.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (e.g., 5 mM ammonium formate in water:acetonitrile, 90:10, v/v).
- Vortex to dissolve the residue.
- Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method**Liquid Chromatography Conditions**

Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
Mobile Phase A	5 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C

Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Gas Flow	Optimized for the specific instrument

MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Hyoscyamine	290.2	124.1	25
(-)-Hyoscyamine-d3	293.2	127.1	25

Note: Collision energy should be optimized for the specific instrument being used.

Data and Results

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 1: Method Validation Parameters

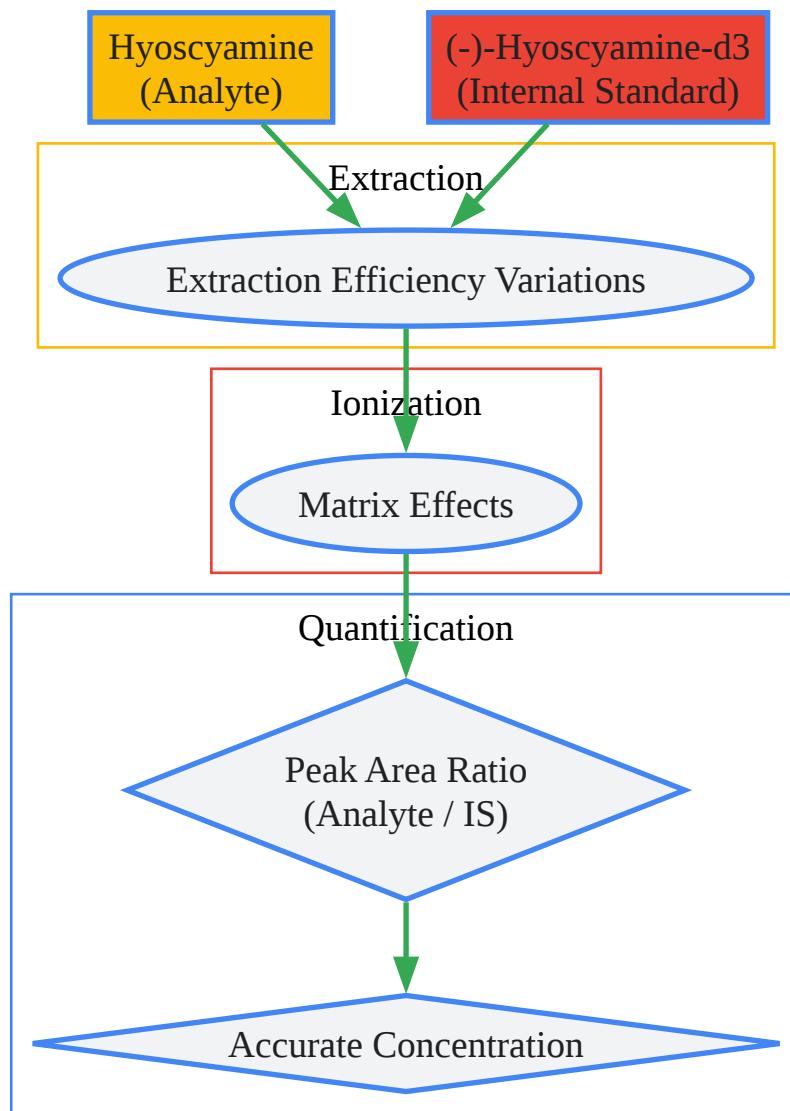
Parameter	Acceptance Criteria	Typical Performance
Linearity (r^2)	≥ 0.99	> 0.995
Calibration Range	Dependent on expected concentrations	0.1 - 100 ng/mL
Lower Limit of Quantitation (LLOQ)	Signal-to-noise ratio ≥ 10 , Precision $\leq 20\%$, Accuracy $\pm 20\%$	0.1 ng/mL
Intra-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ for LLOQ)	$< 10\%$
Inter-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ for LLOQ)	$< 12\%$
Accuracy (% bias)	Within $\pm 15\%$ ($\pm 20\%$ for LLOQ)	Within $\pm 10\%$
Matrix Effect	IS-normalized matrix factor between 0.85 and 1.15	Compliant
Recovery	Consistent, precise, and reproducible	$> 85\%$

Visualizations



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Caption: Experimental workflow for the quantification of hyoscyamine in human plasma.

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Caption: Logic of using a stable isotope-labeled internal standard for accurate quantification.

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